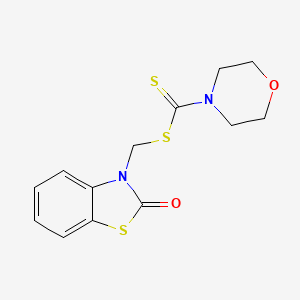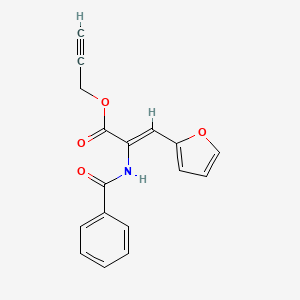![molecular formula C17H18ClNO4S B5232291 ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate](/img/structure/B5232291.png)
ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate, commonly known as CGP 7930, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5 signaling, which plays a crucial role in regulating neuronal activity and synaptic plasticity. CGP 7930 has been widely used in scientific research to investigate the function of mGluR5 in various physiological and pathological conditions.
Mécanisme D'action
CGP 7930 acts as a competitive antagonist of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate by binding to the receptor's allosteric site and preventing the activation of downstream signaling pathways. By inhibiting ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling, CGP 7930 reduces the release of glutamate and other neurotransmitters, which can lead to changes in neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects
CGP 7930 has been shown to have a range of biochemical and physiological effects in various experimental models. It can reduce the release of glutamate and other neurotransmitters, modulate synaptic plasticity, and alter neuronal excitability. In addition, CGP 7930 has been shown to have anti-inflammatory and neuroprotective effects, which may have therapeutic implications for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CGP 7930 in lab experiments is its high potency and specificity for ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate, which allows for precise control over the modulation of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling. However, one limitation is that CGP 7930 may have off-target effects on other receptors or signaling pathways, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on CGP 7930 and ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling. One area of interest is the role of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate in the regulation of social behavior and cognition, particularly in the context of autism spectrum disorders. Another direction is the development of more specific and selective ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate antagonists for therapeutic use in neurological disorders. Additionally, further investigation into the molecular mechanisms underlying ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate signaling and its modulation by CGP 7930 may provide new insights into the function of this important receptor subtype.
Méthodes De Synthèse
CGP 7930 can be synthesized using a multi-step process starting from 4-chlorobenzenesulfonyl chloride and 2-methylphenylglycine. The synthetic route involves several key steps, including the formation of an amide intermediate, followed by a cyclization reaction and subsequent esterification. The final product is obtained after purification using column chromatography and recrystallization.
Applications De Recherche Scientifique
CGP 7930 has been extensively used in scientific research to investigate the role of ethyl N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycinate in various physiological and pathological conditions. It has been shown to modulate synaptic plasticity, learning, and memory, as well as contribute to the development and progression of neurological disorders such as autism, schizophrenia, and addiction.
Propriétés
IUPAC Name |
ethyl 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4S/c1-3-23-17(20)12-19(16-7-5-4-6-13(16)2)24(21,22)15-10-8-14(18)9-11-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQLFZYHLYQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5232223.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)

![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)

![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)


![6-methyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5232295.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
